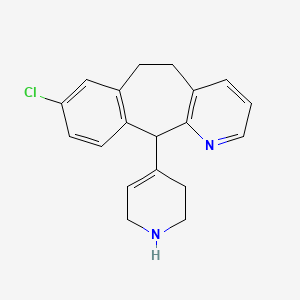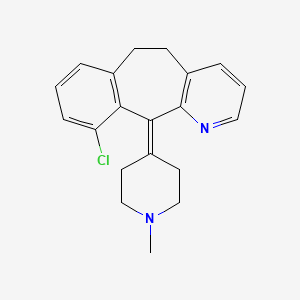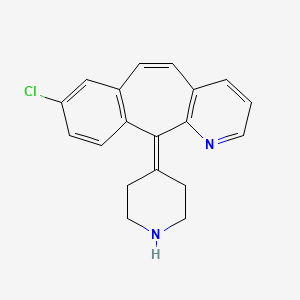
Lubiprostone Related Compound 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lubiprostone Related Compound 3 is a compound related to Lubiprostone . Lubiprostone is a prostaglandin derivative used to treat constipation caused by irritable bowel syndrome and opioid-use . It is a bicyclic fatty acid that activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells .
Synthesis Analysis
The synthesis of Lubiprostone and its related compounds is a complex process. An analysis method for determining substances related to a lubiprostone test sample has been developed, which adopts normal-phase high-performance liquid chromatography .Molecular Structure Analysis
Lubiprostone is a bicyclic fatty acid derived from prostaglandin E1 (PGE1) . Its molecular weight is 390.47 .Chemical Reactions Analysis
The chemical reactions involving Lubiprostone and its related compounds are complex. M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety that consists of both α-hydroxy and β-hydroxy epimers .Physical And Chemical Properties Analysis
Lubiprostone has a molecular weight of 390.47 . It is a bicyclic fatty acid derived from prostaglandin E1 (PGE1) .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic and Pharmacodynamic Insights
Lubiprostone demonstrates significant pharmacokinetic and pharmacodynamic properties by acting as a highly selective type-2 chloride channel activator. It is approved for use in treating chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C) among other conditions. Research suggests that Lubiprostone may possess additional mechanisms of action beyond its pro-secretory activity, although these benefits require confirmation through clinical studies observing long-term efficacy and safety (Raschi & De Ponti, 2014).
Clinical Efficacy in Gastrointestinal Disorders
Lubiprostone has shown effectiveness in treating opioid-induced bowel dysfunction (OBD), a condition leading to reduced opioid use and increased healthcare costs. Clinical trials indicate that Lubiprostone, through its action on chloride channels, effectively treats OBD without affecting opioid analgesia or inducing withdrawal symptoms. Its safety for long-term use in chronic idiopathic constipation suggests a similar profile for OBD treatment, warranting further investigation (Wong & Camilleri, 2011).
Impact on Quality of Life
Chronic idiopathic constipation significantly affects patients' quality of life (QOL), leading to increased healthcare visits and costs. Lubiprostone has been found to significantly improve symptoms and QOL in patients with this condition. Multiple randomized controlled trials have shown increased spontaneous bowel movements and improvements in symptoms such as abdominal bloating and discomfort (Hayat, Zia, & Nusrat, 2019).
Mechanisms of Action and Safety
Lubiprostone's mechanism involves activating type-2 chloride channels, promoting fluid secretion in the intestinal lumen, and facilitating bowel movements. Studies confirm its activation of ClC-2 channels, which is critical for its therapeutic effects. Despite concerns raised about its use in conditions like diarrhea, lubiprostone is specifically contraindicated for severe diarrhea, emphasizing its targeted use in constipation (Jentsch, 2009).
Safety And Hazards
Zukünftige Richtungen
Lubiprostone is currently used for the treatment of adult patients with chronic idiopathic constipation, or opioid-induced constipation in patients with chronic non-cancer pain . It is also indicated for the treatment of irritable bowel syndrome with constipation (IBS-C) in female patients ≥18 years old . Future research may focus on expanding its uses and improving its safety profile.
Eigenschaften
CAS-Nummer |
1263283-38-0 |
|---|---|
Produktname |
Lubiprostone Related Compound 3 |
Molekularformel |
C20H32F2O5 |
Molekulargewicht |
390.47 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



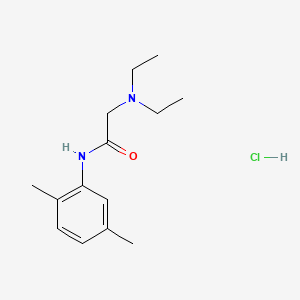
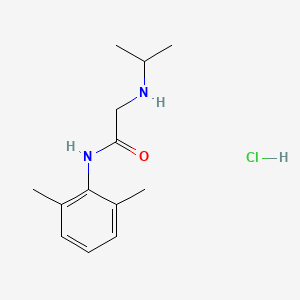
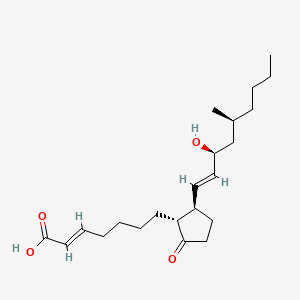
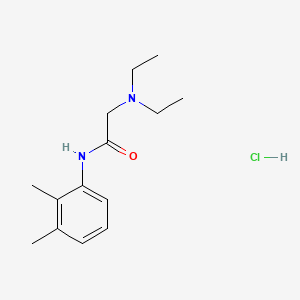
![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)
